

Spectroscopic data (NMR, IR, UV-Vis) of 4-Dimethylamino-2-methoxybenzaldehyde

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Compound of Interest

Compound Name:	4-Dimethylamino-2-methoxybenzaldehyde
Cat. No.:	B1584268

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An In-depth Technical Guide to the Spectroscopic Profile of **4-Dimethylamino-2-methoxybenzaldehyde**

Introduction

4-Dimethylamino-2-methoxybenzaldehyde (CAS No. 84562-48-1) is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.^[1] Its unique electronic structure, featuring a potent electron-donating dimethylamino group and a moderately donating methoxy group, makes it a valuable precursor for the synthesis of dyes, photosensitizers, and pharmaceutical intermediates.^[2] A comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **4-Dimethylamino-2-methoxybenzaldehyde**. As experimental spectra for this specific compound are not universally available in public spectral databases, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to predict and interpret its spectral profile. This approach, rooted in the principles of structure-property relationships, offers a robust framework for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical interpretation of the anticipated data.

Compound Identification and Properties

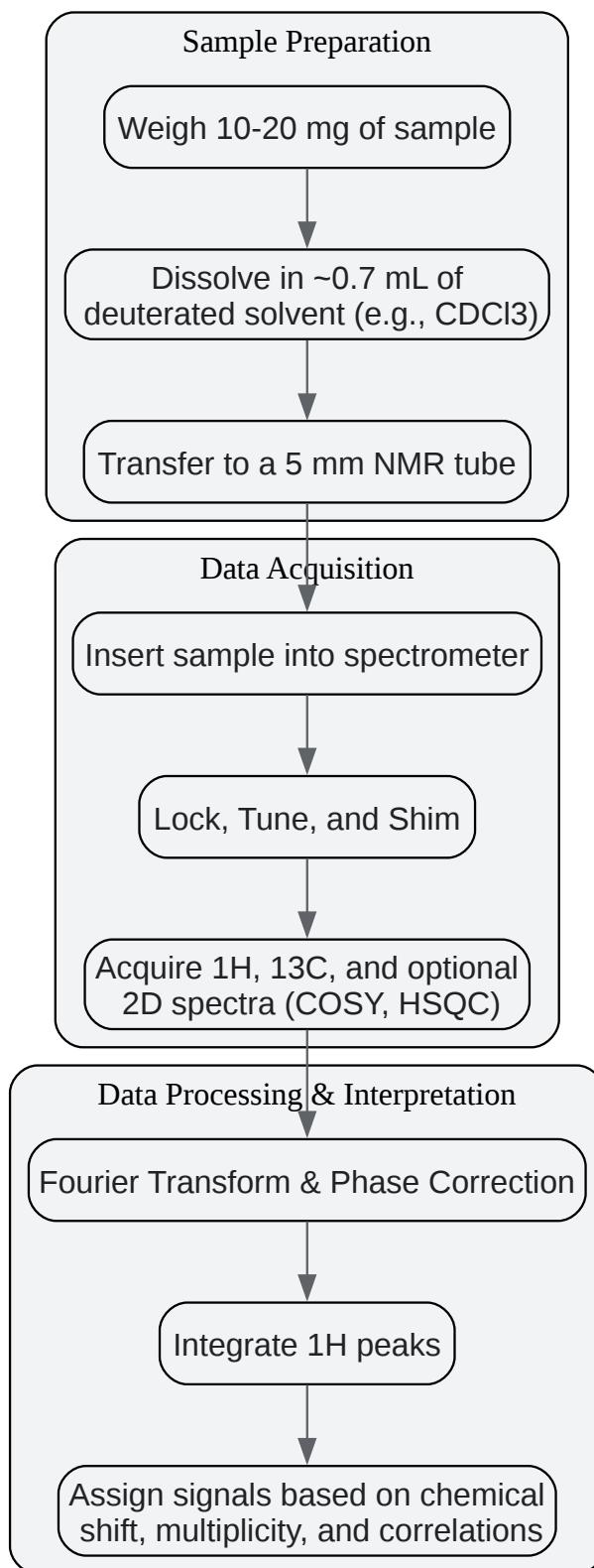
A clear identification of the molecule is the foundation of any analytical study. The key identifiers and computed properties for **4-Dimethylamino-2-methoxybenzaldehyde** are summarized below.

Identifier/Property	Value	Source(s)
IUPAC Name	4-(dimethylamino)-2-methoxybenzaldehyde	[1]
CAS Number	84562-48-1	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1] [3]
Molecular Weight	179.22 g/mol	[1]
SMILES	CN(C)C1=CC(=C(C=C1)C=O)OC	[1]
InChIKey	HGDRXADJVGVBCHUHFFAOYSA-N	[1]
Appearance	White to yellow or brown powder/solid	[3] [4]
Melting Point	55.5-61.5 °C	[3]
Solubility	Slightly soluble in water (0.32 g/L at 25°C). Soluble in common organic solvents like Chloroform, DMSO.	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For **4-Dimethylamino-2-methoxybenzaldehyde**, both ¹H and ¹³C NMR provide unambiguous information on the substitution pattern and electronic environment of the molecule.

Workflow for NMR Analysis



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Caption: Standard workflow for NMR sample analysis.

Experimental Protocol: ^1H and ^{13}C NMR

- Rationale for Solvent Selection: Deuterated chloroform (CDCl_3) is an excellent first choice as it is capable of dissolving a wide range of organic compounds, including substituted benzaldehydes, and has a minimal residual solvent signal that does not interfere with the key regions of the spectrum.[5]
- Protocol:
 - Accurately weigh approximately 15-20 mg of **4-Dimethylamino-2-methoxybenzaldehyde**. For ^{13}C NMR, a higher concentration is often beneficial.[5]
 - Transfer the solid to a clean, dry vial.
 - Using a pipette, add approximately 0.7 mL of CDCl_3 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Gently agitate the vial to ensure the sample is fully dissolved.
 - Transfer the homogeneous solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is approximately 5 cm.[6]
 - Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting to the correct depth using a gauge.
 - Insert the sample into the NMR spectrometer (e.g., 400 MHz).
 - Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum, followed by the proton-decoupled ^{13}C NMR spectrum.

^1H NMR Spectrum: Prediction and Interpretation

The ^1H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde proton, three aromatic protons, the methoxy group protons, and the dimethylamino group protons.

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Interpretation
~10.2 - 10.5	Singlet (s)	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded due to the anisotropy of the carbonyl group and resides in a characteristic downfield region. [7] The presence of the ortho-methoxy group may cause a slight downfield shift compared to a standard benzaldehyde.
~7.6 - 7.8	Doublet (d)	1H	H-6 (Aromatic)	This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It will be split by H-5 with a typical ortho-coupling constant ($J \approx 8-9$ Hz).
~6.2 - 6.4	Doublet (d)	1H	H-5 (Aromatic)	This proton is ortho to the strongly electron-donating

dimethylamino group and will be significantly shielded. It will appear as a doublet due to coupling with H-6 ($J \approx 8-9$ Hz).

This proton is ortho to both the methoxy and dimethylamino groups, making it the most shielded aromatic proton.

~6.1 - 6.3	Singlet (s)	1H	H-3 (Aromatic)	It has no adjacent protons to couple with, so it should appear as a singlet (or a very finely split doublet from meta-coupling to H-5, $J \approx 2-3$ Hz).
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The methoxy protons are in a typical region for aryl methyl ethers. The signal is a singlet as there are no adjacent protons. [8]

~3.9 - 4.0	Singlet (s)	3H	Methoxy (-OCH ₃)	The methoxy protons are in a typical region for aryl methyl ethers. The signal is a singlet as there are no adjacent protons. [8]
~3.0 - 3.1	Singlet (s)	6H	Dimethylamino (-N(CH ₃) ₂)	The six equivalent

protons of the two methyl groups attached to the nitrogen appear as a sharp singlet. This chemical shift is characteristic for N,N-dimethylaniline derivatives.^[9]

¹³C NMR Spectrum: Prediction and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 unique carbon atoms in the molecule.

Predicted Shift (δ , ppm)	Assignment	Rationale and Interpretation
~190 - 192	C=O	The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature for aldehydes. ^[7]
~163 - 165	C-2	This carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
~155 - 157	C-4	This carbon is attached to the nitrogen of the powerful electron-donating dimethylamino group, also causing a very strong downfield shift.
~133 - 135	C-6	This carbon is ortho to the carbonyl group and is expected to be deshielded relative to an unsubstituted benzene ring.
~118 - 120	C-1	This is the ipso-carbon to which the aldehyde group is attached. Its chemical shift is influenced by both the aldehyde and the ortho-methoxy group.
~109 - 111	C-5	This carbon is ortho to the dimethylamino group and meta to the aldehyde group. The strong shielding effect of the amino group dominates, shifting it significantly upfield.

~95 - 97	C-3	This carbon is ortho to both the methoxy and dimethylamino groups. The combined strong shielding effects of these two groups make it the most upfield aromatic carbon.
~55 - 56	-OCH ₃	The carbon of the methoxy group typically resonates in this region.[8]
~40 - 41	-N(CH ₃) ₂	The two equivalent carbons of the dimethylamino group are found in this region, characteristic of N,N-dimethylaniline systems.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of **4-Dimethylamino-2-methoxybenzaldehyde** will be dominated by absorptions from the carbonyl group, C-H bonds, and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Rationale for Technique Selection: ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid powders.[1] It requires minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls and provides high-quality, reproducible data.
- Protocol:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

- Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
- Place a small amount of the **4-Dimethylamino-2-methoxybenzaldehyde** powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.
- Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- After data collection, clean the crystal and press thoroughly.

IR Spectrum: Interpretation of Key Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Interpretation
~2950 - 2800	C-H Stretch (Aliphatic)	Corresponds to the stretching vibrations of the C-H bonds in the methoxy (-OCH ₃) and dimethylamino (-N(CH ₃) ₂) groups.
~2820 and ~2720	C-H Stretch (Aldehyde)	A characteristic pair of medium-intensity bands known as a "Fermi doublet". The presence of these two distinct peaks is a strong confirmation of the aldehyde functional group. ^[7]
~1670 - 1685	C=O Stretch (Carbonyl)	This will be one of the strongest and sharpest peaks in the spectrum. Its position is indicative of an aromatic aldehyde. Conjugation with the aromatic ring and the electronic effects of the substituents lower the frequency from that of a simple aliphatic aldehyde (~1730 cm ⁻¹).
~1600, ~1510, ~1460	C=C Stretch (Aromatic Ring)	These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The presence of multiple bands in this region is characteristic of aromatic compounds.
~1260 and ~1030	C-O Stretch (Aryl Ether)	Aromatic ethers typically show two strong C-O stretching bands. The asymmetric stretch appears at a higher

wavenumber ($\sim 1260 \text{ cm}^{-1}$), and the symmetric stretch at a lower one ($\sim 1030 \text{ cm}^{-1}$).

~1100 - 1300

C-N Stretch (Aryl Amine)

The stretching vibration for the C(aryl)-N bond is expected in this region.

~800 - 850

C-H Bend (Aromatic, oop)

The out-of-plane ("oop") C-H bending vibrations are diagnostic of the aromatic substitution pattern. For a 1,2,4-trisubstituted ring, one or more strong bands are expected in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated π -systems. The extensive conjugation in **4-Dimethylamino-2-methoxybenzaldehyde**, enhanced by powerful electron-donating groups, is expected to result in strong absorption in the UV or near-visible region.

Diagram of Electronic Effects

Caption: Electronic influence of substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

- Rationale for Solvent Selection: Ethanol or methanol are common, effective solvents for UV-Vis analysis as they are transparent in the region of interest ($>210 \text{ nm}$) and can dissolve the analyte.
- Protocol:
 - Prepare a stock solution of **4-Dimethylamino-2-methoxybenzaldehyde** of a known concentration (e.g., 1 mg in 10 mL of spectroscopic grade ethanol).

- From the stock solution, prepare a dilute solution (e.g., 10^{-4} to 10^{-5} M) to ensure the absorbance reading is within the linear range of the instrument (ideally < 1.5 AU).
- Use a pair of matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent (ethanol) to serve as the blank.
- Fill the second cuvette with the dilute sample solution.
- Place the blank and sample cuvettes in the spectrophotometer.
- Calibrate the instrument by running a baseline correction with the solvent blank.
- Measure the absorbance of the sample solution over a range of wavelengths, for example, from 200 nm to 500 nm.
- Identify the wavelength of maximum absorbance (λ_{\max}).

UV-Vis Spectrum: Prediction and Interpretation

The UV-Vis spectrum of this molecule is expected to be dominated by an intense $\pi \rightarrow \pi^*$ transition.

- Reference Compound: The parent compound, 4-(dimethylamino)benzaldehyde, exhibits a strong absorption maximum (λ_{\max}) at approximately 374 nm in methanol. This absorption is attributed to an intramolecular charge-transfer (ICT) transition from the electron-rich dimethylamino group to the electron-poor carbonyl group through the conjugated π -system.
- Predicted Spectrum: The introduction of a methoxy group at the C-2 position (ortho to the aldehyde) is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λ_{\max} . The methoxy group acts as an additional electron-donating group (auxochrome), further extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
- Expected λ_{\max} : The λ_{\max} for **4-Dimethylamino-2-methoxybenzaldehyde** is predicted to be in the range of 380 - 400 nm. This intense absorption band is responsible for the compound's characteristic yellow color.

Conclusion

The spectroscopic profile of **4-Dimethylamino-2-methoxybenzaldehyde** is defined by the interplay of its three functional groups on the aromatic ring. NMR spectroscopy provides a detailed map of the C-H framework, with predictable chemical shifts and coupling patterns confirming the 1,2,4-substitution. IR spectroscopy offers unambiguous confirmation of the key aldehyde and aryl ether functional groups through characteristic vibrational bands. Finally, UV-Vis spectroscopy reveals the extent of electronic conjugation, which is predicted to result in strong absorption near the visible region of the spectrum. This comprehensive, albeit predictive, analysis serves as a reliable guide for any researcher working with this versatile chemical intermediate.

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